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Compound of Interest

Compound Name: 3-(Allyloxy)-2-nitrobenzoic acid

Cat. No.: B7972683

Get Quote

Executive Summary
3-(Allyloxy)-2-nitrobenzoic acid ( C10​H9​NO5​, MW: 223.18 g/mol ) is a highly functionalized

aromatic building block frequently utilized in the synthesis of complex heterocycles, natural

products, and active pharmaceutical ingredients (APIs). The presence of three distinct

functional groups—a carboxylic acid, a strongly electron-withdrawing nitro group, and an

electron-donating allyloxy ether—creates a complex electronic environment that profoundly

impacts its spectroscopic signatures.

This whitepaper provides a rigorous, step-by-step framework for the acquisition, interpretation,

and validation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution

Mass Spectrometry (HRMS) data for this compound. By establishing a self-validating analytical

system, researchers can definitively confirm the regiochemistry and structural integrity of this

critical intermediate.
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The structural elucidation of 1,2,3-trisubstituted benzenes requires a deep understanding of

competing mesomeric (+M/-M) and inductive (+I/-I) effects. In 3-(allyloxy)-2-nitrobenzoic
acid, the nitro group at C2 sits orthogonally to the aromatic plane due to steric clash with the

adjacent carboxylic acid (C1) and allyloxy group (C3). This steric hindrance partially disrupts

the resonance of the nitro group with the aromatic ring, shifting its influence primarily to strong

inductive electron withdrawal.

Conversely, the allyloxy group donates electron density via resonance (+M) into the ortho (C4)

and para (C6) positions, effectively shielding these protons[1]. The carboxylic acid acts as an

anisotropic deshielding functional group, particularly affecting the adjacent C6 proton.

Understanding these competing vectors is essential for predicting and validating the

spectroscopic data[2].

Experimental Methodologies: A Self-Validating
System
To ensure absolute trustworthiness, the analytical workflow must be self-validating. The

protocols below outline the causality behind each experimental choice to eliminate artifacts and

maximize signal resolution.

NMR Spectroscopy Protocol (1H and 13C)
Solvent Selection: Dimethyl sulfoxide- d6​(DMSO- d6​) is mandated. The highly polar nature of

the carboxylic acid and nitro groups renders the compound poorly soluble in non-polar

solvents like CDCl3​. DMSO- d6​also slows the exchange rate of the carboxylic acid proton,

occasionally allowing it to be observed as a broad singlet.

Acquisition Parameters: Use a high-field magnet (minimum 600 MHz) to resolve the complex

multiplet of the internal allyl proton (-CH=) from the aromatic signals.

Step-by-Step Execution:

Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6​containing 0.03% v/v

Tetramethylsilane (TMS) as an internal standard.

Tune and match the probe to the exact sample impedance to maximize the signal-to-noise

(S/N) ratio.
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Acquire the 1H spectrum with 16 scans, a relaxation delay ( D1​) of 2 seconds, and a 30°

flip angle.

Acquire the 13C{1H} spectrum with broadband proton decoupling (WALTZ-16), a minimum

of 1024 scans, and a D1​of 2 seconds to ensure relaxation of the quaternary carbons (C1,

C2, C3, and C=O).

ATR-FTIR Spectroscopy Protocol
Methodology Choice: Attenuated Total Reflectance (ATR) is chosen over traditional KBr

pellets. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch that masks

the critical carboxylic acid O-H signal. ATR ensures a pristine analysis of the neat solid[2].

Step-by-Step Execution:

Clean the diamond ATR crystal with isopropanol and acquire a background spectrum

(ambient air).

Place 2-3 mg of the solid sample directly onto the crystal.

Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

Acquire 32 co-added scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

HRMS Protocol (ESI-TOF)
Ionization Strategy: Electrospray Ionization (ESI) in Negative Ion Mode is optimal. The

carboxylic acid moiety readily deprotonates to form a highly stable carboxylate anion [M−H]−

, providing a vastly superior S/N ratio compared to positive mode.

Step-by-Step Execution:

Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v).

Infuse the sample at 10 µL/min into the ESI source.

Calibrate exact mass using a lock-mass reference (e.g., Leucine Enkephalin, m/z

554.2615) to ensure mass accuracy within < 5 ppm.
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Record the MS1 spectrum, followed by MS/MS (Collision-Induced Dissociation) at 20 eV

to map the fragmentation pathway.

Data Presentation & Mechanistic Interpretation
Table 1: NMR Assignments (600 MHz, DMSO- d6​)
The chemical shifts are validated using additive substituent effect calculations for substituted

benzenes[1].
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Position 1H Shift (ppm)
Multiplicity &
Coupling ( J in
Hz)

13C Shift
(ppm)

Mechanistic
Causality /
Assignment

C1 - Quaternary 126.8

Shielded by

meta-allyloxy

(+M); deshielded

by -COOH.

C2 - Quaternary 135.6

Attached to

strongly electron-

withdrawing

−NO2​.

C3 - Quaternary 155.0

Highly

deshielded by

direct attachment

to

electronegative

Oxygen.

C4 7.19 dd, J=8.2,1.2 120.1

Shielded by

ortho-allyloxy

resonance (+M

effect).

C5 7.65 t, J=8.2 135.2

Deshielded by

para-nitro group

(-M effect).

C6 7.84 dd, J=8.2,1.2 123.2

Deshielded by

ortho-carboxylic

acid anisotropy.

C=O 13.50 br s (1H) 165.5

Carboxylic acid

proton and

carbonyl carbon.

-O-CH2- 4.75
dt, J=5.0,1.5

(2H)
70.2

Deshielded by

adjacent ether

oxygen.
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-CH= 5.95

ddt,

J=17.2,10.5,5.0

(1H)

132.5

Internal allyl

alkene proton;

complex

multiplet.

=CH2 5.25, 5.40
dq (cis/trans),

J=10.5,17.2
118.0

Terminal alkene

protons; distinct

cis/trans

coupling.

Table 2: ATR-FTIR Absorption Frequencies
Wavenumber (
cm−1 )

Intensity Assignment
Structural
Significance

3300 – 2500 Strong, Broad O-H stretch

Characteristic of

hydrogen-bonded

carboxylic acid

dimers[2].

1705 Strong, Sharp C=O stretch
Conjugated carboxylic

acid carbonyl.

1645 Medium C=C stretch
Allylic alkene double

bond.

1535 Strong N-O (Asymmetric)

Confirms the

presence of the nitro

group.

1355 Strong N-O (Symmetric)

Confirms the

presence of the nitro

group.

1240 Strong C-O-C stretch
Alkyl aryl ether linkage

(allyloxy group).

Table 3: ESI-HRMS Fragmentation Profile (Negative
Mode)
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Ion Species Exact Mass ( m/z ) Mass Error
Assignment /
Fragmentation
Pathway

[M−H]− 222.0408 < 2 ppm

Deprotonated

molecular ion

(Carboxylate anion).

[M−H−CO2​]− 178.0509 < 3 ppm

Decarboxylation (Loss

of 44 Da), typical of

benzoic acids[2].

[M−H−Allyl]− 181.0015 < 3 ppm

Homolytic cleavage of

the allyl radical (Loss

of 41 Da).

Analytical Workflow Visualization
The following diagram illustrates the self-validating workflow integrating the three spectroscopic

modalities to confirm the structure of 3-(Allyloxy)-2-nitrobenzoic acid.
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Sample Preparation
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Data Integration &
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Caption: Integrated spectroscopic workflow for the structural validation of 3-(Allyloxy)-2-
nitrobenzoic acid.

References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric

Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic

Compounds: Tables of Spectral Data (5th ed.). Springer. URL:[Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b7972683/docs?utm_src=pdf-body-img#spectroscopic-elucidation-of-3-allyloxy-2-nitrobenzoic-acid-a-comprehensive-technical-guide
https://www.benchchem.com/product/b7972683/docs?utm_src=pdf-body#spectroscopic-elucidation-of-3-allyloxy-2-nitrobenzoic-acid-a-comprehensive-technical-guide
https://www.benchchem.com/product/b7972683/docs?utm_src=pdf-body#spectroscopic-elucidation-of-3-allyloxy-2-nitrobenzoic-acid-a-comprehensive-technical-guide
https://www.wiley.com/en-us/Spectrometric+Identification+of+Organic+Compounds%2C+8th+Edition-p-9780470616376
https://link.springer.com/book/10.1007/978-3-662-62439-5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7972683?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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